2-(5-Methoxytetrazol-2-yl)acetic acid
Description
2-(5-Methoxytetrazol-2-yl)acetic acid is a tetrazole derivative featuring a methoxy (–OCH₃) group at the 5-position of the tetrazole ring and an acetic acid (–CH₂COOH) moiety at the 2-position. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties to the molecule. The methoxy group acts as an electron-donating substituent, influencing the compound’s acidity, solubility, and reactivity.
Properties
CAS No. |
682346-79-8 |
|---|---|
Molecular Formula |
C4H6N4O3 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
2-(5-methoxytetrazol-2-yl)acetic acid |
InChI |
InChI=1S/C4H6N4O3/c1-11-4-5-7-8(6-4)2-3(9)10/h2H2,1H3,(H,9,10) |
InChI Key |
FVRUSLOBZONWPQ-UHFFFAOYSA-N |
SMILES |
COC1=NN(N=N1)CC(=O)O |
Canonical SMILES |
COC1=NN(N=N1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 5-Position
- 2-(5-Hydroxytetrazol-2-yl)acetic acid : Replacing the methoxy group with a hydroxy (–OH) group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the hydroxy group’s acidity (pKa ~10) may reduce stability under basic conditions compared to the methoxy analogue .
- This compound’s extended aromatic system contrasts with the simpler methoxy-substituted derivative, affecting lipophilicity (logP increased by ~1.5 units) .
- 2-(5-Aminotetrazol-2-yl)acetic acid: The amino (–NH₂) group enables participation in hydrogen bonding and coordination chemistry. Its basicity (pKa ~4.5) contrasts with the neutral methoxy group, influencing pH-dependent solubility and metal chelation properties .
Functional Group Modifications at the 2-Position
Key Findings :
- Amide and ester derivatives exhibit reduced cytotoxicity in vitro, making them suitable for prodrug development .
Physicochemical Properties
Crystal Packing and Hydrogen Bonding
- 2-(5-Methoxytetrazol-2-yl)acetic acid: Predicted to form intramolecular hydrogen bonds between the methoxy oxygen and acetic acid proton, stabilizing a planar conformation. No experimental crystal data is available in the evidence.
- 2-(5-Aminotetrazol-2-yl)acetic acid: Forms a 2D framework via O–H···N and N–H···O hydrogen bonds, with a dihedral angle of 82.25° between the tetrazole ring and carboxyl group .
- [5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic acid: Likely exhibits π-stacking interactions between phenyl rings, increasing melting point (>200°C) compared to non-aromatic analogues .
Solubility and Stability
- Methoxy derivatives generally show moderate aqueous solubility (20–50 mg/mL at pH 7) due to balanced lipophilicity.
- Amino-substituted analogues are more hygroscopic, requiring storage at –20°C to prevent decomposition .
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